molecular formula C14H21NO2 B11180434 2-(4-methoxyphenyl)-N-pentylacetamide

2-(4-methoxyphenyl)-N-pentylacetamide

Cat. No.: B11180434
M. Wt: 235.32 g/mol
InChI Key: SLQDOAXYSIZYPS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-pentylacetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a pentyl chain attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-pentylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with pentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-pentylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxyphenyl)-N-pentylacetamide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenyl)-N-pentylacetamide.

    Reduction: 2-(4-Methoxyphenyl)-N-pentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-pentylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetamide: Lacks the pentyl chain, resulting in different physical and chemical properties.

    2-(4-Hydroxyphenyl)-N-pentylacetamide: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    N-Pentylacetamide: Lacks the phenyl ring, resulting in significantly different properties and applications.

Uniqueness

2-(4-Methoxyphenyl)-N-pentylacetamide is unique due to the presence of both the methoxyphenyl and pentylacetamide moieties This combination imparts specific physical, chemical, and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-pentylacetamide

InChI

InChI=1S/C14H21NO2/c1-3-4-5-10-15-14(16)11-12-6-8-13(17-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)

InChI Key

SLQDOAXYSIZYPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

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